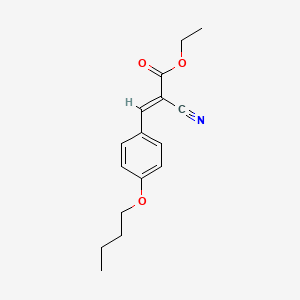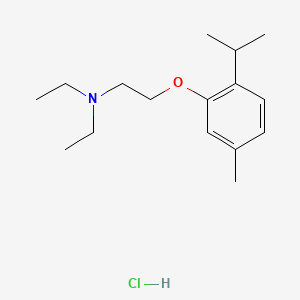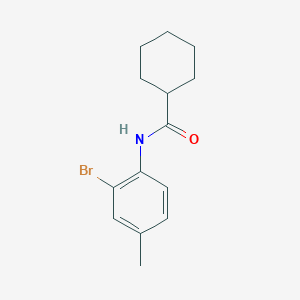
(2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone. The general procedure is as follows:
Starting Materials: 4-bromobenzaldehyde and 4-nitroacetophenone.
Catalyst: A base such as sodium hydroxide or potassium hydroxide.
Solvent: Ethanol or methanol is commonly used.
Reaction Conditions: The reaction mixture is stirred at room temperature or slightly elevated temperatures (around 40-50°C) for several hours.
The reaction proceeds through the formation of an enolate ion from the ketone, which then attacks the aldehyde to form a β-hydroxy ketone intermediate. This intermediate undergoes dehydration to yield the final α,β-unsaturated ketone product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of more efficient catalysts and solvents can also be optimized to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the α,β-unsaturated carbonyl system.
Reduction: Reduction can occur at the nitro group, converting it to an amine.
Substitution: The bromine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: Products may include carboxylic acids or epoxides.
Reduction: The primary product is the corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one is used as a building block for synthesizing more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology
The compound has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. The presence of both bromine and nitro groups can enhance the biological activity of the resulting molecules.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique structure allows for the creation of materials with specific properties.
作用機序
The mechanism of action of (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one depends on its application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the bromine atom can participate in halogen bonding with biological targets.
類似化合物との比較
Similar Compounds
(2E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one: Similar structure but with a chlorine atom instead of bromine.
(2E)-1-(4-bromophenyl)-3-(4-methylphenyl)prop-2-en-1-one: Similar structure but with a methyl group instead of a nitro group.
(2E)-1-(4-bromophenyl)-3-(4-hydroxyphenyl)prop-2-en-1-one: Similar structure but with a hydroxyl group instead of a nitro group.
Uniqueness
The presence of both bromine and nitro groups in (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one imparts unique reactivity and potential biological activity. The combination of these functional groups can lead to distinct chemical behavior and interactions compared to similar compounds.
特性
分子式 |
C15H10BrNO3 |
|---|---|
分子量 |
332.15 g/mol |
IUPAC名 |
(E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H10BrNO3/c16-13-6-4-12(5-7-13)15(18)10-3-11-1-8-14(9-2-11)17(19)20/h1-10H/b10-3+ |
InChIキー |
UQHGUBKOMONITI-XCVCLJGOSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=C/C(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=CC(=O)C2=CC=C(C=C2)Br)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{4-[(E)-(Isonicotinoylhydrazono)methyl]-2-methoxyphenoxy}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B12000960.png)
![4-{[({2,2,2-Trichloro-1-[(1-naphthylacetyl)amino]ethyl}amino)carbonothioyl]amino}benzoic acid](/img/structure/B12000978.png)

![5-(4-Ethoxyphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12000992.png)








